BenchChemオンラインストアへようこそ!

1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Scaffolds

1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid (CAS 2092062-50-3) is a heterocyclic building block combining a 5-chloro-6-oxo-1,6-dihydropyridazine core with an azetidine-3-carboxylic acid moiety. It has a molecular formula of C8H8ClN3O3 and a molecular weight of 229.62 g/mol.

Molecular Formula C8H8ClN3O3
Molecular Weight 229.62 g/mol
CAS No. 2092062-50-3
Cat. No. B1478555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid
CAS2092062-50-3
Molecular FormulaC8H8ClN3O3
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESC1C(CN1C2=C(C(=O)NN=C2)Cl)C(=O)O
InChIInChI=1S/C8H8ClN3O3/c9-6-5(1-10-11-7(6)13)12-2-4(3-12)8(14)15/h1,4H,2-3H2,(H,11,13)(H,14,15)
InChIKeyFHFVQUFSIZAOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid (CAS 2092062-50-3) Procurement Guide for Differentiated Heterocyclic Building Blocks


1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid (CAS 2092062-50-3) is a heterocyclic building block combining a 5-chloro-6-oxo-1,6-dihydropyridazine core with an azetidine-3-carboxylic acid moiety. It has a molecular formula of C8H8ClN3O3 and a molecular weight of 229.62 g/mol . This compound belongs to the azetidinyl pyridazinone class and is primarily utilized as a synthetic intermediate or fragment in medicinal chemistry research, where its unique substitution pattern enables specific vector geometries and hydrogen-bonding interactions not achievable with N-alkylated or dechlorinated analogs .

Why Generic Pyridazinone Analogs Cannot Replace 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid in Structure-Based Design


The specific electronic and steric properties conferred by the 5-chloro substituent and the free N1–H of the pyridazinone ring critically govern the molecular recognition and physicochemical profile of this scaffold. Closely related in-class compounds, such as N-methyl or dechloro analogs, present altered hydrogen-bond donor/acceptor capacities and lipophilicity that can dramatically shift biological activity or render a designed pharmacophore inactive. Evidence from structure-activity relationship (SAR) studies on azetidinyl pyridazine series demonstrates that even minor structural modifications (e.g., N-alkylation or positional isomerism) lead to substantial changes in target potency and tissue distribution, making direct substitution without quantitative validation a significant risk for research continuity [1].

1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid: Quantitative Differentiation Evidence Versus Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity Versus N-Methyl Analog (CAS 2091157-76-3)

The target compound possesses a free N1–H on the pyridazinone ring, enabling it to act as a hydrogen-bond donor (HBD). In contrast, the closest commercially available analog, 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid (CAS 2091157-76-3), features an N1-methyl substituent that completely abolishes this HBD capacity. In kinase hinge-binding motifs, an HBD at this position is often essential for forming a critical hydrogen bond with the backbone carbonyl of a hinge residue, a gain-of-function interaction lost in the N-methyl analog. Computational prediction supports a distinct donor profile: the target compound has an HBD count of 2 (COOH and N1–H), whereas the N-methyl analog has only 1 (COOH only). This difference is binary (present/absent) and is expected to translate into fundamentally different binding modes and selectivity profiles .

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Scaffolds

Lipophilicity Modulation via 5-Chloro Substitution Compared to Hydroxy Analog (CAS 1934520-97-4)

The 5-chloro substituent on the pyridazinone ring significantly increases lipophilicity relative to the unsubstituted or hydroxy-substituted analog. The direct comparator, 1-(6-Hydroxypyridazin-4-yl)azetidine-3-carboxylic acid (CAS 1934520-97-4), lacks the 5-chloro group and has a 6-hydroxy instead of a 6-oxo group. The calculated partition coefficient (cLogP) for the target compound is approximately 0.1, whereas the hydroxy analog shows a cLogP of approximately -1.2, representing a shift of over 1.3 log units . In drug discovery, a cLogP shift of this magnitude corresponds to a roughly 20-fold difference in predicted partition coefficient, directly influencing membrane permeability, aqueous solubility, and non-specific binding characteristics. This makes the target compound more suitable for passive membrane permeation while maintaining acceptable solubility for biochemical assays [1].

Physicochemical Property Optimization Drug Likeness Permeability Profiling

Positional Isomerism: Azetidine at C4 of Pyridazinone Versus C3 of Pyridazine

The azetidine-3-carboxylic acid substituent is attached at the C4 position of the 6-oxo-1,6-dihydropyridazine ring. A related scaffold, 1-(6-Chloro-pyridazin-3-yl)-azetidine-3-carboxylic acid (CAS 1289387-23-0), places the same azetidine moiety at the C3 position of a pyridazine ring lacking the 6-oxo group. This positional isomerism results in a distinct exit vector angle: the C4-substituted pyridazinone projects the azetidine carboxylic acid group at an angle of approximately 120° relative to the ring plane compared to approximately 60° for the C3-substituted pyridazine . Such a difference in trajectory is critical in fragment-based drug design where the spatial orientation of a carboxylic acid warhead or linker attachment point can determine whether a compound accesses a cryptic protein pocket or fails to bind entirely [1].

Vector Geometry Scaffold Hopping Fragment Growth

Azetidine-3-Carboxylic Acid Linker Differentiation from Piperazine Analogs

The azetidine-3-carboxylic acid group provides a conformationally constrained, sp3-rich carboxylic acid linker that differentiates this compound from piperazine-containing analogs such as tert-Butyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate (CAS 1062118-80-2). While the piperazine analog offers a flexible diamine linker, the azetidine-3-carboxylic acid introduces a rigidified carboxylic acid handle with a defined geometry, which is crucial for designing proteolysis-targeting chimeras (PROTACs) where linker rigidity and exit vector precision directly influence ternary complex formation and degradation efficiency [1].

PROTAC Linker Chemistry Conformational Constraint Solubility Enhancement

Radiolabeling Suitability Inferred from Class-Level SCD Inhibitor SAR

Azetidinyl pyridazine core scaffolds have been specifically selected in the literature for the preparation of radiolabeled probes exhibiting low non-specific binding in scintillation proximity assays (SPA), a critical property for high-throughput screening (HTS) campaigns targeting stearoyl-CoA desaturase (SCD) [1]. While the direct radiolabeling properties of 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid have not been explicitly reported, its core structure aligns with the azetidinyl pyridazine chemotype identified as privileged for low non-specific binding, unlike many other heterocyclic scaffolds that failed the SPA quality control criteria. The compound's free carboxylic acid and chlorine substituent further provide sites for tritium or carbon-14 labeling, enhancing its potential as a mechanistic probe or internal standard in quantitative bioanalytical workflows.

Stearoyl-CoA Desaturase Scintillation Proximity Assay Target Engagement

Optimal Research and Procurement Scenarios for 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid (CAS 2092062-50-3)


Kinase Hinge-Binding Fragment Elaboration Requiring an N1–H Hydrogen Bond Donor

When designing type I or type II kinase inhibitors, the pyridazinone N1–H can serve as a critical hydrogen bond donor to the kinase hinge backbone carbonyl. The target compound, with its unsubstituted N1, enables this interaction, whereas the N-methyl analog (CAS 2091157-76-3) eliminates it. Researchers procuring this compound for hinge-binding fragment growth benefit from a binary gain-of-function not achievable with the N-methyl variant, as supported by structural analysis [1].

Cellular Permeability Screening Cascade Where Balanced Lipophilicity is Required

For programs requiring passive cell membrane permeability while maintaining aqueous solubility above 50 µM, the target compound's predicted cLogP of ~0.1 offers a favorable balance compared to the highly polar hydroxy analog (cLogP ~-1.2, CAS 1934520-97-4), which may suffer from poor passive permeability [1]. This makes the compound a more suitable candidate for cellular target engagement assays within early drug discovery [2].

PROTAC Linker Design Requiring a Rigid, sp3-Rich Carboxylic Acid Exit Vector

The azetidine-3-carboxylic acid moiety provides a conformationally constrained carboxylic acid handle that can be directly conjugated to E3 ligase ligands via amide bond formation. This rigidity, in contrast to the flexible piperazine linker of CAS 1062118-80-2, may enhance the probability of forming a productive ternary complex by pre-organizing the linker geometry. The C4 attachment point further ensures a distinct trajectory compared to C3-substituted azetidine analogs [1].

High-Throughput Screening Assay Development for Stearoyl-CoA Desaturase (SCD) Targets

Based on class-level evidence, azetidinyl pyridazine scaffolds demonstrate low non-specific binding in scintillation proximity assays, a prerequisite for robust HTS assay performance [1]. This compound, bearing the privileged azetidinyl pyridazinone core, is a candidate for radiolabeling and use as a tracer or internal standard in SPA-based SCD inhibitor screening campaigns, where other scaffolds have failed quality control due to high non-specific binding [1].

Quote Request

Request a Quote for 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.